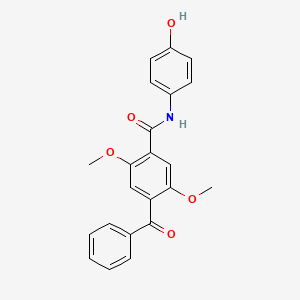
1-benzoyl-5-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-5-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrazole-based compounds and is synthesized through a multi-step process.
Mecanismo De Acción
The exact mechanism of action of 1-benzoyl-5-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in inflammatory, cancerous, or bacterial processes.
Biochemical and Physiological Effects:
Studies have shown that 1-benzoyl-5-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole can exert various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-benzoyl-5-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole in lab experiments include its potential therapeutic applications, its ease of synthesis, and its relatively low cost. However, its limitations include its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 1-benzoyl-5-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other areas such as neurodegenerative diseases and diabetes.
In conclusion, 1-benzoyl-5-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has shown potential for therapeutic applications in scientific research. Its synthesis method is relatively simple, and it has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. Further research is needed to fully understand its mechanism of action and explore its potential applications in other areas.
Métodos De Síntesis
The synthesis of 1-benzoyl-5-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole involves the reaction of 3,4-dimethoxybenzaldehyde with 4-nitrophenyl hydrazine to form 3-(4-nitrophenyl)-5-(3,4-dimethoxyphenyl)-1H-pyrazole. This intermediate compound is then reacted with benzoyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
1-benzoyl-5-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole has shown promising results in scientific research for its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties.
Propiedades
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c1-31-22-13-10-18(14-23(22)32-2)21-15-20(16-8-11-19(12-9-16)27(29)30)25-26(21)24(28)17-6-4-3-5-7-17/h3-14,21H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNNLEVUIKFPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dimethyl-4-(4-propoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5162366.png)
![1-[4-(2-nitrophenoxy)butyl]piperidine](/img/structure/B5162374.png)

![4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5162387.png)

![4-{[1-(3-oxo-3-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}propyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5162396.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5162401.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5162408.png)

![11-(2-phenylethyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5162436.png)

![N-[(dibenzylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5162452.png)
![5-[(4-ethyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5162457.png)
![2-(2-fluorobenzyl)-6-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5162472.png)